molecular formula C16H16FNO B5834598 N-ethyl-3-fluoro-N-(2-methylphenyl)benzamide

N-ethyl-3-fluoro-N-(2-methylphenyl)benzamide

Cat. No.: B5834598
M. Wt: 257.30 g/mol
InChI Key: BPDGDYSOUGEXGB-UHFFFAOYSA-N
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Description

N-ethyl-3-fluoro-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C16H16FNO It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-fluoro-N-(2-methylphenyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with N-ethyl-2-methylaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-fluorobenzoyl chloride+N-ethyl-2-methylanilineThis compound+HCl\text{3-fluorobenzoyl chloride} + \text{N-ethyl-2-methylaniline} \rightarrow \text{this compound} + \text{HCl} 3-fluorobenzoyl chloride+N-ethyl-2-methylaniline→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents such as nitro groups can be introduced using reagents like nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the benzene ring.

Scientific Research Applications

N-ethyl-3-fluoro-N-(2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-3-fluoro-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • N-ethyl-3-fluoro-N-(3-methylphenyl)benzamide
  • N-ethyl-2-fluoro-N-(2-methylphenyl)benzamide
  • N-ethyl-4-fluoro-N-(2-methylphenyl)benzamide

Comparison: N-ethyl-3-fluoro-N-(2-methylphenyl)benzamide is unique due to the specific positioning of the fluoro and methyl groups on the benzene ring. This structural arrangement can influence its chemical reactivity and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

N-ethyl-3-fluoro-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c1-3-18(15-10-5-4-7-12(15)2)16(19)13-8-6-9-14(17)11-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDGDYSOUGEXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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